molecular formula C8H15NO3S B1445799 N-tert-butyl-1-formylcyclopropane-1-sulfonamide CAS No. 1409950-09-9

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Cat. No.: B1445799
CAS No.: 1409950-09-9
M. Wt: 205.28 g/mol
InChI Key: HWRWXSHAVJWSCE-UHFFFAOYSA-N
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Description

N-tert-butyl-1-formylcyclopropane-1-sulfonamide: is an organosulfur compound with the molecular formula C8H15NO3S. This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a sulfonamide group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-formylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-tert-butyl-1-formylcyclopropane-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-formylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can undergo chemical transformations that modulate the compound’s biological activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-tert-butyl-1-formylcyclopropane-1-sulfonamide: can be compared with other sulfonamide derivatives such as:

Uniqueness:

  • The presence of the cyclopropane ring in this compound provides unique steric and electronic properties, distinguishing it from other sulfonamide derivatives. This structural feature enhances its reactivity and potential applications in various fields.

Properties

IUPAC Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWXSHAVJWSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213882
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409950-09-9
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)cyclopropanesulfonamide (10.0 g, 56.4 mmol) and THF (220 mL). The flask was placed under a nitrogen atmosphere and the solution was then cooled to −78° C. To the stirred solution was added dropwise over 10 minutes n-butyllithium (46.3 mL, 2.5M in hexanes). The resulting solution was stirred at −78° C. for 30 mins and then the cold bath was removed and the solution was allowed to warm to room temperature temperature with stirring for 30 mins. The solution was cooled to −78° C. To the solution was added N,N-dimethylformamide (13.1 mL, 169 mmol). The solution was allowed to slowly warm to room temperature with stirring for 17 h. The mixture was concentrated and the resulting yellow residue was dissolved in EtOAc (100 mL). The solution was transferred to a separatory funnel and was washed with aq. 1N HCl (150 mL). The aqueous phase was extracted with EtOAc (2×100 mL) and the combined organics were washed with sat. aq. NaCl (50 mL); dried over Na2SO4; and filtered. The filtrate concentrated in vacuo to afford a yellow viscous oil which solidified upon standing at room tempearture. This material was dissolved in EtOAc (10 mL); diluted with hexanes (50 mL); and the resulting solution was then stored at −78° C. for 2 h upon which crystals formed. The crystals were collected via filtration; were washed with cold hexanes; and residual solvent was removed in vacuo to afford N-(tert-butyl)-1-formylcyclopropane-1-sulfonamide as a colorless, crystalline solid (8.89 g, 77%). 1H NMR (500 MHz, CDCl3) δ 9.52 (s, 1H), 4.72 (br. s., 1H), 1.90-1.85 (m, 2H), 1.66-1.62 (m, 2H), 1.36 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 2
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 3
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 4
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 5
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 6
N-tert-butyl-1-formylcyclopropane-1-sulfonamide

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